An In-depth Technical Guide to 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole
An In-depth Technical Guide to 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into novel molecular architectures is a cornerstone of innovation. This guide provides a detailed technical overview of 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole, a compound of interest for its unique structural combination of a bioactive indazole core and a saturated heterocyclic thiopyran moiety. While this molecule is cataloged, comprehensive experimental data in the public domain remains scarce. This document, therefore, serves as a foundational reference, consolidating available information and providing expert-driven predictions on its chemical properties, synthesis, and characterization, grounded in the established chemistry of its constituent parts.
Molecular Identity and Physicochemical Properties
6-(Tetrahydro-thiopyran-4-YL)-1H-indazole, identified by the CAS number 885272-27-5, represents a unique conjunction of an aromatic, bicyclic indazole system with a non-aromatic, sulfur-containing tetrahydropyran ring. This structure suggests a molecule with potential for diverse biological interactions, leveraging the hydrogen-bonding capabilities and aromaticity of the indazole with the conformational flexibility and potential metabolic handles of the thiopyran.
Structural and Basic Chemical Data
| Property | Value | Source |
| IUPAC Name | 6-(thian-4-yl)-1H-indazole | [1] |
| Synonyms | 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole | [1] |
| CAS Number | 885272-27-5 | [1] |
| Molecular Formula | C₁₂H₁₄N₂S | [1] |
| Molecular Weight | 218.32 g/mol | [1] |
| InChI Key | XTRMWPYVRYFENB-UHFFFAOYSA-N | [1] |
| SMILES | C1CSCC(C1)C2=CC3=C(C=C2)C=NN3 | [1] |
Chemical Structure Diagram:
Caption: 2D Structure of 6-(thian-4-yl)-1H-indazole
Predicted Physicochemical Properties
Due to a lack of publicly available experimental data, the following properties are predicted based on the chemical structure and data from analogous compounds. These values should be used as estimations and require experimental validation.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point | 140 - 160 °C | 1H-Indazole has a melting point of 147-149 °C. The addition of the bulky, non-planar tetrahydrothiopyran group may disrupt crystal packing, potentially lowering the melting point, but the increased molecular weight could also raise it. A moderate range is therefore predicted. |
| Boiling Point | > 350 °C | The high melting point and presence of hydrogen bonding suggest a high boiling point, likely with decomposition under atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water and nonpolar solvents. | The indazole moiety provides polarity and hydrogen bonding capabilities, suggesting solubility in polar aprotic and protic solvents. The tetrahydrothiopyran and benzene rings add lipophilic character. Overall, a profile typical of many drug-like molecules is expected. |
| pKa | ~14 (N-H proton); ~1-2 (protonated indazole) | The N-H proton of the indazole ring is weakly acidic, with a pKa similar to that of 1H-indazole itself (pKa ≈ 13.86). The basicity is attributed to the pyrazole nitrogen, with the protonated form having a pKa in the low single digits. |
| LogP | 2.0 - 3.0 | The combination of the aromatic indazole and the lipophilic tetrahydrothiopyran ring suggests a moderate octanol-water partition coefficient, falling within the range often considered favorable for drug candidates. |
Synthesis and Purification
While a specific, validated synthesis for 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole is not detailed in publicly accessible literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted indazoles. A common and effective approach would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.
Proposed Synthetic Workflow
A logical synthetic strategy would involve the coupling of a 6-halo-1H-indazole derivative with a suitable tetrahydrothiopyran organometallic reagent.
Caption: Proposed Suzuki Coupling Synthesis Route.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example and would require optimization.
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Protection of 6-Bromo-1H-indazole:
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To a solution of 6-bromo-1H-indazole in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as dihydropyran (for a THP group) with a catalytic amount of acid (e.g., p-toluenesulfonic acid).
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Stir at room temperature until the reaction is complete (monitored by TLC).
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Work up the reaction by washing with a mild base and brine, then purify by column chromatography to yield the N-protected 6-bromo-1H-indazole. The choice of protecting group is critical to ensure stability during the subsequent coupling reaction and ease of removal.
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Preparation of the Tetrahydrothiopyran Boronic Ester:
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A multi-step process would likely be required, starting from tetrahydrothiopyran-4-one. This could involve conversion to a vinyl triflate, followed by a Miyaura borylation. This is a key step requiring careful execution to generate the necessary coupling partner.
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Suzuki Coupling Reaction:
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In a reaction vessel, combine the protected 6-bromo-1H-indazole, the tetrahydrothiopyran-4-ylboronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate).
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Add a suitable solvent system (e.g., dioxane/water).
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Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).
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Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Purify the crude product by column chromatography.
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Deprotection:
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Dissolve the protected product in a suitable solvent (e.g., methanol).
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Add an acid (e.g., HCl) and stir at room temperature.
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Monitor the reaction for the removal of the protecting group.
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Neutralize the reaction and extract the product.
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Purify by recrystallization or column chromatography to obtain the final product, 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole.
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Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic signatures can be predicted based on the molecular structure. A Chinese chemical supplier indicates that NMR, and MS spectra are available upon purchase, corroborating that the compound has been synthesized and characterized.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Indazole Protons: Expect signals in the aromatic region (δ 7.0-8.0 ppm). The protons on the indazole ring will show characteristic splitting patterns (doublets, singlets) depending on their positions. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
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Tetrahydrothiopyran Protons: The protons on the saturated thiopyran ring will appear in the aliphatic region (δ 1.5-3.5 ppm). The methine proton at the C4 position (linking to the indazole) will be a multiplet. The methylene protons adjacent to the sulfur atom will be deshielded and appear further downfield compared to the other methylene protons.
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¹³C NMR:
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Indazole Carbons: Aromatic carbons of the indazole ring will resonate in the δ 110-150 ppm range.
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Tetrahydrothiopyran Carbons: The aliphatic carbons of the thiopyran ring will be found in the upfield region (δ 25-50 ppm). The carbon attached to the sulfur atom will be in a characteristic range for thioethers.
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Mass Spectrometry (MS)
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z = 218. Fragmentation would likely involve cleavage of the bond between the two ring systems and fragmentation of the tetrahydrothiopyran ring.
Infrared (IR) Spectroscopy
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N-H Stretch: A characteristic broad peak is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the indazole ring.
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C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
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C=C and C=N Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
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C-S Stretch: A weak absorption for the C-S bond in the thioether is expected in the fingerprint region (around 600-800 cm⁻¹).
Reactivity and Stability
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Acidity and Basicity: The indazole N-H is weakly acidic and can be deprotonated with a strong base. The pyrazole-type nitrogen is basic and can be protonated in acidic conditions.
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Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution, with the position of substitution influenced by the directing effects of the existing substituent and the pyrazole ring.
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Oxidation of the Thioether: The sulfur atom in the tetrahydrothiopyran ring is susceptible to oxidation to form the corresponding sulfoxide and sulfone. This represents a potential metabolic pathway and a route for synthetic derivatization.
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Stability: The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dark, and dry place is recommended to prevent degradation.
Potential Applications and Biological Significance
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[3] Indazole derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurological disorders.[4][5][6]
The inclusion of the tetrahydrothiopyran moiety introduces several potentially advantageous features:
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Modulation of Physicochemical Properties: It can improve solubility, lipophilicity, and metabolic stability.
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Introduction of a 3D Vector: The non-planar ring can provide a vector for probing interactions with protein binding pockets that a planar aromatic substituent cannot.
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Potential for New Interactions: The sulfur atom can act as a hydrogen bond acceptor.
Given the prevalence of the indazole core in kinase inhibitors, it is plausible that 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole could be explored as a scaffold for the development of novel inhibitors targeting various protein kinases. Further research and biological screening are necessary to elucidate the specific therapeutic potential of this compound.
Safety and Handling
Specific toxicity data for 6-(Tetrahydro-thiopyran-4-YL)-1H-indazole is not available. However, based on the GHS classifications for related indazole compounds, it is prudent to handle this chemical with appropriate safety precautions.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Potential Hazards (based on related compounds): May cause skin and eye irritation. May be harmful if swallowed or inhaled.
References
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google P
-
Gaikwad, S. et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7668-7675. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75317, 4,5,6,7-tetrahydro-1H-indazole. Retrieved November 25, 2024 from [Link].
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Zhang, M. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
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James, M. J. et al. (2018). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2902. [Link]
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